4-Ethoxybenzene-1,2-diamine
Overview
Description
4-Ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and an ethoxy group is substituted at the 4 position
Mechanism of Action
Mode of Action
The mode of action of 4-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited . As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including enzymatic activity and renal function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and interaction with targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzene-1,2-diamine typically involves the reduction of 4-ethoxy-1,2-dinitrobenzene. The reduction can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions generally involve heating the mixture to around 60°C and maintaining the temperature until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a hydrogenation reactor under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced aromatic amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can direct the substitution to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: More reduced aromatic amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Ethoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylbenzene-1,2-diamine: Contains a methyl group instead of an ethoxy group.
4-Chlorobenzene-1,2-diamine: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 4-Ethoxybenzene-1,2-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
4-ethoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLREYQZEOLXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061608 | |
Record name | 1,2-Benzenediamine, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
295 °C | |
Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water; soluble in ethanol, ethyl ether, and chloroform. | |
Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000926 [mmHg] | |
Record name | 4-Ethoxy-1,2-benzenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1197-37-1 | |
Record name | 4-Ethoxy-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-1,2-benzenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHOXYBENZENE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5O61D538 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
71.5 °C | |
Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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